1,4:3,6-二酐-D-葡萄糖醇 2,5-二乙酸酯

描述

1,4:3,6-Dianhydro-D-glucitol, also known as D-Isosorbide or 1,4:3,6-Dianhydro-D-sorbitol, is a greener ingredient widely used as a monomer and building block for a variety of polymers and functional materials . It has applications in medical and pharmaceutical fields, and is also used as a fuel or fuel additive . It is used in the synthesis of renewable polyesters for coating applications, isosorbide esters as renewable alternatives to phthalate plasticizers, biodegradable porous polyurethane scaffolds for tissue repair and regeneration, and the aspirin prodrug, isosorbide-2,5-diaspirinate .

Molecular Structure Analysis

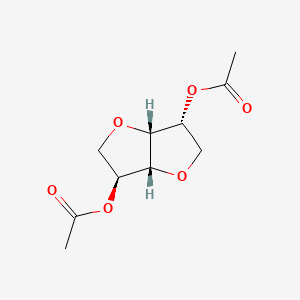

The molecular formula of 1,4:3,6-Dianhydro-D-glucitol is C6H10O4 . The molecular weight is 146.14 . The structure is based on two oxolan-3-ol rings .

Physical and Chemical Properties Analysis

1,4:3,6-Dianhydro-D-glucitol is a solid substance . It has a melting point of 60-63 °C . The optical activity is [α]20/D +45.2°, c = 3 in H2O .

科学研究应用

有机溶剂中的生物催化

1,4:3,6-二酐-D-葡萄糖醇 2-乙酸酯及其异构的 5-乙酸酯衍生物是使用固定化假单胞菌属脂肪酶介导的有机溶剂中的酰化/脱酰化反应制备的。该过程突出了生物催化在合成复杂有机化合物中的潜力 (Roy & Chawla, 2001).

用于制药应用的酶制剂

使用假单胞菌属的选择性脂肪酶酶促制备 1,4:3,6-二酐-D-葡萄糖醇单乙酸酯,可形成药学上重要的异构纯化合物。这些化合物是异葡萄糖醇 2-单硝酸酯和 5-单硝酸酯的前体 (Seemayer, Bar, & Schneider, 1992).

化学合成中的稳定性分析

对 1,5:3,6-二酐-2,4-O-亚甲基-D-葡萄糖醇的合成及其对水性酸的稳定性进行的研究提供了对碳水化合物化学中亚甲基缩醛桥稳定性的见解,这与相关化合物的合成有关 (Baker, 1954).

合成和生物活性研究

1,4:3,6-二酐-2,5-二叠氮基-2,5-二脱氧己糖醇的合成及其显着的催眠活性证明了这些化合物在药理学应用中的潜力 (Kuszmann & Medgyes, 1980).

作用机制

Target of Action

Isosorbide acetate, also known as 1,4:3,6-Dianhydro-D-glucitol 2,5-diacetate, is a drug that belongs to the class of nitrates . Its primary targets are the smooth muscles in the walls of arteries and veins . The compound acts on these targets to cause vasodilation, or the widening of blood vessels .

Biochemical Pathways

The action of isosorbide acetate affects the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway . The release of NO by the compound stimulates the production of cGMP, a secondary messenger that mediates smooth muscle relaxation . This leads to the dilation of blood vessels and increased blood flow .

Pharmacokinetics

The pharmacokinetics of isosorbide acetate involves absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that the bioavailability of isosorbide dinitrate, a related compound, has been found to be highly variable, with extensive first-pass metabolism in the liver .

Result of Action

The molecular and cellular effects of isosorbide acetate’s action include the relaxation of vascular smooth muscle and the dilation of blood vessels . These effects result in decreased blood pressure and increased blood flow, which can alleviate conditions such as angina pectoris and congestive heart failure .

安全和危害

生化分析

Biochemical Properties

It is known that it can be used in the synthesis of nitric oxide (NO) donors , which have vasodilatory activity. This suggests that it may interact with enzymes, proteins, and other biomolecules involved in nitric oxide synthesis and signaling pathways.

Cellular Effects

Its derivative, isosorbide dinitrate, is known to cause relaxation of vascular smooth muscle and consequent dilation of peripheral arteries and veins . This suggests that 1,4:3,6-Dianhydro-D-glucitol 2,5-diacetate may have similar effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its derivative, isosorbide dinitrate, is known to exert its effects through the release of nitric oxide (NO), a potent vasodilator . This suggests that 1,4:3,6-Dianhydro-D-glucitol 2,5-diacetate may also exert its effects through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Studies of isosorbide dinitrate have found that its antianginal efficacy is restored only after nitrates have been absent from the body for several hours . This suggests that 1,4:3,6-Dianhydro-D-glucitol 2,5-diacetate may have similar temporal effects, potentially involving changes in the product’s stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

Isosorbide dinitrate has been shown to cause a dose-related increase in embryotoxicity in rabbits . This suggests that 1,4:3,6-Dianhydro-D-glucitol 2,5-diacetate may have similar dosage effects, potentially including threshold effects and toxic or adverse effects at high doses.

Metabolic Pathways

Isosorbide dinitrate is known to undergo extensive first-pass metabolism in the liver . This suggests that 1,4:3,6-Dianhydro-D-glucitol 2,5-diacetate may be involved in similar metabolic pathways, potentially interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels.

Transport and Distribution

Isosorbide dinitrate is known to have a distribution volume of 2-4 L/kg and is cleared at the rate of 2-4 L/min . This suggests that 1,4:3,6-Dianhydro-D-glucitol 2,5-diacetate may have similar transport and distribution characteristics, potentially involving interactions with transporters or binding proteins and affecting its localization or accumulation.

属性

IUPAC Name |

(6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O6/c1-5(11)15-7-3-13-10-8(16-6(2)12)4-14-9(7)10/h7-10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZQWZBCEHOWJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC2C1OCC2OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20926733 | |

| Record name | 2,5-Di-O-acetyl-1,4:3,6-dianhydrohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89886-74-8, 13042-38-1 | |

| Record name | Hexitol, 1,4:3,6-dianhydro-, diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89886-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4:3,6-Dianhydro-D-glucitol diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013042381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Di-O-acetyl-1,4:3,6-dianhydrohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4:3,6-dianhydro-D-glucitol diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(4-Ethylphenyl)amino]methyl}phenol](/img/structure/B3060838.png)

![[4-[[(4-Methylphenyl)amino]-carbonyl]phenyl]boronic acid](/img/structure/B3060848.png)

![3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione](/img/structure/B3060849.png)

![5-[(4H-1,2,4-Triazol-3-ylthio)methyl]-2-furoic acid](/img/structure/B3060853.png)

![5-[[2-(4-Chlorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3060855.png)

![5-[[2-(4-Fluorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3060856.png)

![L-Isoleucine, N-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B3060857.png)